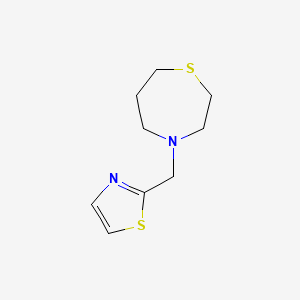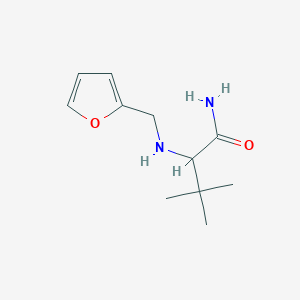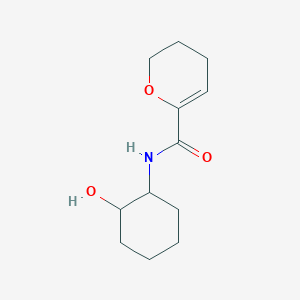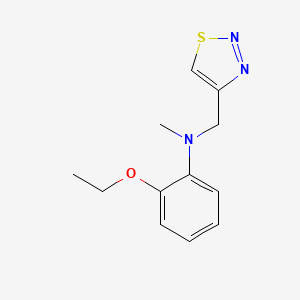
4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. This compound has a unique structure that makes it a promising candidate for use in a variety of fields, including medicinal chemistry, biochemistry, and materials science. In
Wirkmechanismus
The mechanism of action of 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane is not well understood. However, it is thought that this compound may act by inhibiting the growth of bacterial and fungal cells through disruption of their cell membranes. Additionally, 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane may also act by interfering with the synthesis of essential biomolecules in these cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane are not well studied. However, it is thought that this compound may have potential applications in the treatment of bacterial and fungal infections, as well as in the synthesis of novel materials with unique properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane in lab experiments is its ability to inhibit the growth of bacterial and fungal cells. This makes it a promising candidate for use as a therapeutic agent. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane. One area of research could focus on the development of new synthesis methods for this compound, with the goal of improving yield and purity. Additionally, further studies could be conducted to determine the mechanism of action of 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane and its potential applications in the treatment of bacterial and fungal infections. Finally, research could also focus on the use of 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane in the synthesis of novel materials with unique properties.
Synthesemethoden
The synthesis of 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane involves the reaction of 2-aminothiazole with 2-chloroacetaldehyde in the presence of a suitable base. This reaction results in the formation of a thiazolium intermediate, which is then reacted with a thioamide to produce the final product. The reaction conditions for this synthesis method can be optimized to yield high purity and yield of 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane has been widely studied for its potential applications in scientific research. This compound has been shown to have antibacterial and antifungal activity, making it a promising candidate for use as a therapeutic agent. Additionally, 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane has been shown to have potential applications in the field of materials science, where it can be used to synthesize novel materials with unique properties.
Eigenschaften
IUPAC Name |
4-(1,3-thiazol-2-ylmethyl)-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S2/c1-3-11(4-7-12-5-1)8-9-10-2-6-13-9/h2,6H,1,3-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJZVLVWRCGBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)CC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631130.png)
![1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631137.png)
![[1-(1H-benzimidazol-2-yl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7631140.png)


![2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide](/img/structure/B7631175.png)

![2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7631187.png)
![[4-(dimethylamino)pyridin-2-yl]-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]methanone](/img/structure/B7631191.png)
![1-(5-Methylpyridin-2-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631196.png)
![4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane](/img/structure/B7631200.png)

![3-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-5-[(2-methylpyrrolidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7631219.png)